REACTION_CXSMILES
|
Cl.[N+:2]([C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=1[CH2:11][C:12](=[NH:16])OCC)([O-:4])=[O:3].CO[CH:19](OC)[CH2:20][NH2:21].Cl.[OH-].[Na+]>C(O)C>[N+:2]([C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=1[CH2:11][C:12]1[NH:16][CH:19]=[CH:20][N:21]=1)([O-:4])=[O:3] |f:0.1,4.5|
|
Name
|
|
Quantity
|
1022.9 g
|
Type
|
reactant
|
Smiles
|
COC(CN)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
ethyl 2-(2-nitrophenyl)acetimidate hydrochloride
|
Quantity
|
8.81 mol
|
Type
|
reactant
|
Smiles
|
Cl.[N+](=O)([O-])C1=C(C=CC=C1)CC(OCC)=N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The suspension was stirred under nitrogen at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The mixture was stirred for 1 hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
a gentle exotherm (to 40°)
|
Type
|
TEMPERATURE
|
Details
|
Heat
|
Type
|
TEMPERATURE
|
Details
|
the temperature was maintained at 70°-80° for 30 minutes
|
Duration
|
30 min
|
Type
|
ADDITION
|
Details
|
diluted with 2,700 ml
|
Type
|
CUSTOM
|
Details
|
to precipitate the product
|
Type
|
STIRRING
|
Details
|
The suspension was stirred at 10° for 1 hour under nitrogen atmosphere
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
the solid collected by filtration
|
Type
|
WASH
|
Details
|
washed with 3×2,000 ml of water
|
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C1=C(CC=2NC=CN2)C=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |